(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that features a unique fusion of thiazole, imidazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Construction of the imidazole ring: This involves the condensation of the thiazole intermediate with formamide or similar reagents.
Benzylidene formation: The final step involves the condensation of the brominated intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Material Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 7-fluoro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different biological activities and chemical reactivities.
Properties
Molecular Formula |
C19H17BrN4OS |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H17BrN4OS/c1-3-23(4-2)14-7-5-12(6-8-14)9-16-18(25)24-17-15(22-19(24)26-16)10-13(20)11-21-17/h5-11H,3-4H2,1-2H3/b16-9- |
InChI Key |
VQPGJBYPXUNUGD-SXGWCWSVSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=NC=C(C=C4N=C3S2)Br |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.